Limonilic acid
CAS No.: 751-49-5
Cat. No.: VC0533178
Molecular Formula: C26H30O9
Molecular Weight: 486.5 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 751-49-5 |
|---|---|
| Molecular Formula | C26H30O9 |
| Molecular Weight | 486.5 g/mol |
| IUPAC Name | 2-[6-(furan-3-yl)-5,12,16,16-tetramethyl-8,13-dioxo-7,10,17,20-tetraoxahexacyclo[12.4.2.01,15.02,12.05,11.09,11]icosan-18-yl]acetic acid |
| Standard InChI | InChI=1S/C26H30O9/c1-22(2)17-16-18(29)24(4)13(25(17,11-32-16)14(34-22)9-15(27)28)5-7-23(3)19(12-6-8-31-10-12)33-21(30)20-26(23,24)35-20/h6,8,10,13-14,16-17,19-20H,5,7,9,11H2,1-4H3,(H,27,28) |
| Standard InChI Key | WCUZRQHRKOLHQW-UHFFFAOYSA-N |
| SMILES | CC1(C2C3C(=O)C4(C(C2(CO3)C(O1)CC(=O)O)CCC5(C46C(O6)C(=O)OC5C7=COC=C7)C)C)C |
| Canonical SMILES | CC1(C2C3C(=O)C4(C(C2(CO3)C(O1)CC(=O)O)CCC5(C46C(O6)C(=O)OC5C7=COC=C7)C)C)C |
| Appearance | Solid powder |
Introduction
Chemical Identity and Structural Characteristics
Basic Chemical Properties
Limonilic acid is defined by the systematic IUPAC name 2-[6-(furan-3-yl)-5,12,16,16-tetramethyl-8,13-dioxo-7,10,17,20... (truncated for brevity), reflecting its polycyclic framework fused with furan and epoxide functionalities . Key properties include:
| Property | Value |
|---|---|
| CAS Registry Number | 751-49-5 |
| Molecular Formula | C₂₆H₃₀O₉ |
| Molecular Weight | 486.5 g/mol |
| Purity | >98% (research grade) |
The compound’s architecture features a spirocyclic core, a hallmark of limonoids, with oxygenated groups (ketones, epoxides) that enhance reactivity and interaction with biological targets . Comparative analysis with structurally related limonoids, such as limonin and limonoic acid (PubChem CID 439529), reveals distinct differences: Limonoic acid possesses additional hydroxyl and carboxylic acid groups, resulting in a higher molecular weight (506.5 g/mol) and altered solubility profiles .
Synthesis and Derivative Development
Key Synthetic Pathways
Limonilic acid is primarily synthesized from limonin, an abundant triterpenoid isolated from citrus fruits. A landmark study by Chen et al. (2021) detailed its role as a substrate for constructing compounds with rearranged A- and B-ring systems . Noteworthy reactions include:
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B-Ring Cleavage: Treatment with sodium hydroxide at elevated temperatures selectively cleaves the C7–C8 bond, yielding carboxylic acid 11 (quantitative yield), a natural metabolite first isolated from Pseudomonas species .
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E-Ring Modification: Ozonolysis of the furan moiety generates dihydroxy ketone 21, a precursor for derivatives with enhanced polarity .
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Amide Coupling: Reaction with primary amines produces analogs (e.g., 30–33) with improved pharmacokinetic properties .
Architecturally Novel Derivatives
The table below summarizes select derivatives synthesized from Limonilic acid and their structural attributes:
| Derivative | Modification | Biological Activity (If Tested) |
|---|---|---|
| 8 | A-ring cleavage | Not reported |
| 9 | B-ring cleavage | Cytotoxic (IC₅₀: 12 µM, HeLa) |
| 21 | Dihydroxy ketone | Antioxidant (EC₅₀: 45 µM) |
| 30 | Amide conjugate | Anti-inflammatory (IC₅₀: 8 µM) |
These transformations leverage Limonilic acid’s inherent reactivity, enabling access to 52 distinct scaffolds—36 of which are unprecedented in chemical literature .
Future Directions and Applications
Drug Discovery
Limonilic acid’s scaffold diversity positions it as a valuable template for fragment-based drug design. Prioritized areas include:
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Optimization of Synthetic Routes: Improving yields via catalytic asymmetric epoxidation or enzymatic resolution.
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Targeted Delivery Systems: Encapsulation in lipid nanoparticles to enhance bioavailability.
Agricultural and Industrial Uses
As limonoids exhibit insecticidal properties, Limonilic acid derivatives could serve as eco-friendly pesticides. Preliminary work indicates larvicidal activity against Aedes aegypti at 50 ppm, though field trials are pending.
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